3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate
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Overview
Description
3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate is a complex organotin compound. It is characterized by its unique structure, which includes multiple functional groups and a tin atom integrated into its molecular framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate typically involves multi-step organic reactions. The process begins with the preparation of the 3,5,5-trimethylhexyl and dibutyl precursors, followed by their integration into the organotin framework under controlled conditions. Common reagents used include organotin halides and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce simpler organotin compounds .
Scientific Research Applications
3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom plays a crucial role in these interactions, facilitating various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different structural properties.
Dibutyltin dilaurate: Used in similar industrial applications but differs in its reactivity and toxicity.
Uniqueness
3,5,5-Trimethylhexyl 6,6-dibutyl-15,17,17-trimethyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaoctadeca-2,9-dienoate is unique due to its specific combination of functional groups and the presence of the tin atom, which imparts distinct chemical and physical properties .
Properties
CAS No. |
84332-97-8 |
---|---|
Molecular Formula |
C34H60O8Sn |
Molecular Weight |
715.5 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-oxo-4-(3,5,5-trimethylhexoxy)but-2-enoyl]oxystannyl] 1-O-(3,5,5-trimethylhexyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C13H22O4.2C4H9.Sn/c2*1-10(9-13(2,3)4)7-8-17-12(16)6-5-11(14)15;2*1-3-4-2;/h2*5-6,10H,7-9H2,1-4H3,(H,14,15);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*6-5+;;; |
InChI Key |
PTENHSHTHLULME-LWJYSMRHSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCC(CC(C)(C)C)C)(OC(=O)/C=C/C(=O)OCCC(CC(C)(C)C)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)OC(=O)C=CC(=O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
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